molecular formula C14H10BrN2+ B258163 2-(4-Bromophenyl)pyrido[1,2-a]pyrimidin-5-ium

2-(4-Bromophenyl)pyrido[1,2-a]pyrimidin-5-ium

Cat. No. B258163
M. Wt: 286.15 g/mol
InChI Key: BNIACFGJOLKPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)pyrido[1,2-a]pyrimidin-5-ium is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities. The synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations of using this compound in laboratory experiments are discussed in

Mechanism of Action

The exact mechanism of action of 2-(4-Bromophenyl)pyrido[1,2-a]pyrimidin-5-ium is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting certain enzymes or signaling pathways. For example, the compound has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation. It has also been suggested that the compound may interact with DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Bromophenyl)pyrido[1,2-a]pyrimidin-5-ium have been investigated in various studies. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of certain viruses and bacteria. In addition, the compound has been investigated for its potential use as a fluorescent probe for biomolecules.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-Bromophenyl)pyrido[1,2-a]pyrimidin-5-ium in laboratory experiments is its diverse biological activities. The compound has been shown to exhibit anticancer, antiviral, and antimicrobial activities, making it a promising lead for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the research on 2-(4-Bromophenyl)pyrido[1,2-a]pyrimidin-5-ium. One direction is to investigate the compound's potential use as a fluorescent probe for biomolecules. Another direction is to explore the compound's interaction with DNA and its potential for inducing DNA damage. Further studies are also needed to determine the safety and efficacy of this compound in vivo, as well as its potential for the development of new drugs.

Synthesis Methods

The synthesis of 2-(4-Bromophenyl)pyrido[1,2-a]pyrimidin-5-ium involves the reaction of 4-bromoaniline with pyridine-2,4-dicarboxylic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent cyclization, to yield the final product. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

2-(4-Bromophenyl)pyrido[1,2-a]pyrimidin-5-ium has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. The compound has also been investigated for its potential use as a fluorescent probe for biomolecules. The diverse biological activities of this compound make it a promising lead for the development of new drugs.

properties

Product Name

2-(4-Bromophenyl)pyrido[1,2-a]pyrimidin-5-ium

Molecular Formula

C14H10BrN2+

Molecular Weight

286.15 g/mol

IUPAC Name

2-(4-bromophenyl)pyrido[1,2-a]pyrimidin-5-ium

InChI

InChI=1S/C14H10BrN2/c15-12-6-4-11(5-7-12)13-8-10-17-9-2-1-3-14(17)16-13/h1-10H/q+1

InChI Key

BNIACFGJOLKPCD-UHFFFAOYSA-N

SMILES

C1=CC=[N+]2C=CC(=NC2=C1)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=[N+]2C=CC(=NC2=C1)C3=CC=C(C=C3)Br

Origin of Product

United States

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